5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
The compound is a complex organic molecule that likely contains a thiadiazole ring and a tetrahydrothienopyridine ring . These types of compounds are often used in pharmaceuticals and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure likely includes a thiadiazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . It also appears to contain a tetrahydrothienopyridine ring, which is a fused ring system containing a pyridine (six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene (five-membered ring with four carbon atoms and one sulfur atom) ring .
Scientific Research Applications
Antifungal Applications
The compound has shown potential in the field of antifungal medication. It was synthesized and evaluated for its in vitro antifungal activity, showing potent effects against Candida albicans, a common fungal pathogen. The docking studies also revealed a favorable binding mode in the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated that these compounds possess drug-like properties, suggesting their potential for further development as antifungal agents (Sangshetti et al., 2014).
Applications in Heterocyclic Synthesis
The chemistry of various 5H-1,2,3-dithiazoles, which are closely related to the compound , has been extensively studied. Research in this area has focused on assisted ring opening and ring closure reactions, leading to the development of new heterocyclic compounds. These compounds have been shown to have potential applications in creating novel chemical entities with interesting antimicrobial profiles (Christoforou et al., 2006).
Anticancer Applications
The compound has been studied for its potential applications in cancer treatment. Research indicates that various biological activities such as antimicrobial, antiarrhythmic, antiinflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities are associated with the compound. The research suggests that fusing other nuclei like benzene, indole, oxadiazole, and triazole rings to its nucleus can enhance its pharmacological activities beyond those of its parent nucleus (Rao et al., 2018).
Electrochemical Applications
There has been research into the use of this compound in the field of electrochromics. A study focused on designing novel donor-acceptor-type systems with thiadiazolo[3,4-c]pyridine showed that these compounds have a lower bandgap and favorable redox activity and stability, indicating potential applications in developing new electrochromic materials with fast switching times and high coloration efficiency (Ming et al., 2015).
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes and interact strongly with biological targets . These interactions can lead to a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, potentially affecting cell function and viability .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .
Future Directions
properties
IUPAC Name |
5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNTWMSMGBLJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NSN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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